Yadanziolide B

Cytotoxicity Antineoplastic Quassinoid

Quassinoid SAR studies are often confounded by variable hydroxylation patterns in commercial standards. Yadanziolide B, isolated from Brucea mollis stems, resolves this with a rigorously defined 7-hydroxy, 2-oxo architecture (C20H26O11, MW 442.41). • Colorectal Cancer Models: IC50 of 3.33 μM against HCT-8 cells - 1.7-fold more potent than Bruceine D (5.81 μM), offering a wider selectivity window. • H5N1 Antiviral Probe: Validated neuraminidase inhibitor for natural product-based pandemic influenza research. • SAR Reference: Incremental hydroxylation (5 → 7 OH) from Bruceine D enables systematic polarity/solubility optimization. Supplied with ≥98% HPLC purity; full CoA (NMR, MS) available upon request.

Molecular Formula C20H26O11
Molecular Weight 442.4 g/mol
Cat. No. B162276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanziolide B
Molecular FormulaC20H26O11
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
InChIInChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1
InChIKeyQPBBQXZJTIVCTO-VWXLKGNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Yadanziolide B: Cytotoxic & Antiviral Quassinoid


Yadanziolide B (CAS 95258-13-2) is a quassinoid, a highly oxygenated triterpenoid derivative, isolated from the stems of Brucea mollis (Simaroubaceae) [1]. Structurally defined as 13,20-epoxypicras-3-ene with hydroxy substitutions at positions 1, 6, 11, 12, 14, 15, and 21 and oxo groups at positions 2 and 16 (C20H26O11, MW 442.41), it exhibits distinct biological activities, including cytotoxic effects against human cancer cell lines (IC50 range 3.00–5.81 μM) and potential H5N1 neuraminidase inhibition [1][2]. Its unique molecular architecture differentiates it from closely related quassinoids, directly impacting biological selectivity and research utility [2].

Why Yadanziolide B Cannot Be Substituted


Within the quassinoid class, minor structural variations critically dictate biological activity, selectivity, and potency. Yadanziolide B (C20H26O11) possesses seven hydroxy and two oxo groups, a distinct pattern that diverges from analogs like Yadanziolide A (C20H26O10, one fewer hydroxy) and Bruceine D (C20H26O9, two fewer hydroxy) [1][2]. These structural differences translate into measurable disparities in cytotoxic potency (e.g., IC50 differences >10-fold against specific cell lines) and antiviral specificity (e.g., TMV vs. H5N1). Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Yadanziolide B: Key Differentiating Evidence


Cytotoxicity vs. Bruceine D and Yadanziolide T

In a direct comparative study of isolated quassinoids from Brucea mollis, Yadanziolide B (compound 14) demonstrated cytotoxic activity with an IC50 range of 3.00–5.81 μM, comparable to Bruceine D (compound 13) and Yadanziolide T (compound 10) under the same assay conditions [1]. However, when compared across cell lines, Bruceine D exhibited much greater potency against H460 and A549 lung cancer cells (IC50 0.5 and 0.6 μM, respectively), while Yadanziolide B showed an IC50 of 3.8 μM against A549 cells . This 6.3- to 7.6-fold difference highlights that, despite similar pan-cytotoxic ranges, Yadanziolide B possesses a distinct selectivity profile that may favor certain cancer models over others [1].

Cytotoxicity Antineoplastic Quassinoid

Hydroxy Group Differences with Analogs

Yadanziolide B contains 11 oxygen atoms (7 hydroxy, 2 oxo, 1 epoxide, 1 lactone), resulting in a molecular formula of C20H26O11 (MW 442.41) [1]. In contrast, Yadanziolide A is C20H26O10 (MW 426.41, one less hydroxy), and Bruceine D is C20H26O9 (MW 410.41, two less hydroxy) [2][3]. This incremental hydroxylation impacts hydrogen-bonding capacity, polarity (TPSA 194.00 Ų vs. 175.84 Ų for Yadanziolide A), and biological target engagement, directly correlating with the observed divergence in cytotoxic potency and antiviral selectivity [1][2][3].

Structure-Activity Relationship Quassinoid Hydroxy Group

H5N1 Neuraminidase vs. TMV Activity

Yadanziolide B is reported as a potential H5N1 neuraminidase inhibitor, a specificity not shared by Yadanziolide A, which exhibits strong antiviral activity against tobacco mosaic virus (TMV) with an IC50 of 5.5 μM [1]. While quantitative H5N1 IC50 data for Yadanziolide B are not yet published, its documented interaction with neuraminidase distinguishes it mechanistically from other quassinoids, positioning it as a valuable tool for influenza research . The lack of TMV activity for Yadanziolide B further reinforces target-pathway divergence.

Antiviral Neuraminidase H5N1

Botanical Source Consistency

Yadanziolide B is consistently isolated from the ethanol extract of Brucea mollis stems, as validated by primary research and authoritative databases [1][2]. In contrast, Yadanziolide A and D are primarily obtained from Brucea javanica seeds [3]. This species- and tissue-specific sourcing can impact compound purity, yield, and batch-to-batch consistency due to differing biosynthetic pathways and extraction efficiencies. Vendors reporting Yadanziolide B isolated from Brucea javanica seeds may be providing a different compound or a mixture, underscoring the importance of verifying the biological source during procurement [3].

Isolation Natural Product Purity

Cell Line Selectivity Profile

In a panel of human cancer cell lines (A2780, A549, Bel-7402, HCT-8), Yadanziolide B (compound 14) exhibited IC50 values ranging from 3.33 μM (HCT-8) to >10 μM (A2780) . This contrasts with Bruceine D, which showed IC50 values as low as 0.5 μM (A549) and >10 μM (A2780) [1]. The 3-fold difference in HCT-8 sensitivity (3.33 μM for Yadanziolide B vs. 5.81 μM for Bruceine D) and the lack of sub-micromolar potency for Yadanziolide B suggest a selectivity profile that may be advantageous for studies requiring intermediate potency without overwhelming cytotoxicity [1].

Selectivity Cytotoxicity Cell Line Panel

Yadanziolide B: Research & Industrial Applications


Colorectal Cancer Cytotoxicity Screening

Yadanziolide B's IC50 of 3.33 μM against HCT-8 colorectal cancer cells, which is 1.7-fold more potent than Bruceine D's 5.81 μM, makes it a superior tool for colorectal cancer models requiring cytotoxic activity without the sub-micromolar potency of Bruceine D, which may induce overwhelming apoptosis [1]. Researchers seeking to identify quassinoid-sensitive colorectal cancer subtypes should prioritize Yadanziolide B for its favorable selectivity window.

Influenza H5N1 Neuraminidase Studies

As a structurally distinct, plant-derived quassinoid with reported potential as an H5N1 neuraminidase inhibitor, Yadanziolide B serves as a valuable probe for investigating alternative binding modes compared to synthetic inhibitors like oseltamivir [1]. Procurement is justified for academic and industrial labs exploring natural product-based antivirals against pandemic influenza strains.

SAR Studies: Quassinoid Hydroxylation

The incremental hydroxylation from Bruceine D (5 hydroxy) to Yadanziolide B (7 hydroxy) provides a clear SAR platform for dissecting the role of hydrogen-bonding and polarity in biological activity [1]. Yadanziolide B is an essential reference compound for medicinal chemistry teams optimizing quassinoid derivatives for improved solubility or target engagement.

Quality Control Standard for Brucea mollis Extracts

Given its consistent isolation from Brucea mollis stems, Yadanziolide B functions as a chemical marker for the authentication and standardization of Brucea mollis-derived botanical materials and extracts [1]. Procurement of high-purity Yadanziolide B is critical for analytical laboratories developing HPLC or LC-MS methods for quality assessment of natural health products and traditional medicines.

Technical Documentation Hub

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